2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved by introducing trifluoroethyl thioether and other substituents such as fluorine, chlorine, and methyl groups at different positions on the benzene ring . The reaction conditions often involve the use of catalytic amounts of hydrochloric acid and other reagents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions and scaling up the process are key factors in achieving efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding reduced forms of the compound .
Scientific Research Applications
2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the development of new pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. This interaction can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Flupentiofenox: A commercially available trifluoroethyl thioether acaricide with similar structural features.
Pyrimidifen: Another pyrimidine derivative with acaricidal activity.
Uniqueness
2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific combination of a trifluoroethyl group and a cyclopenta[d]pyrimidin-4-amine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F3N3 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12F3N3/c1-6-15-8-4-2-3-7(8)9(16-6)14-5-10(11,12)13/h2-5H2,1H3,(H,14,15,16) |
InChI Key |
LXCICSPWAAAUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NCC(F)(F)F |
Origin of Product |
United States |
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